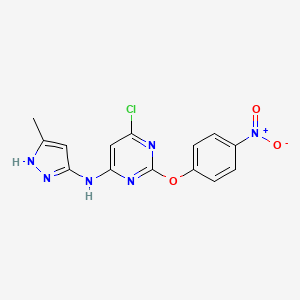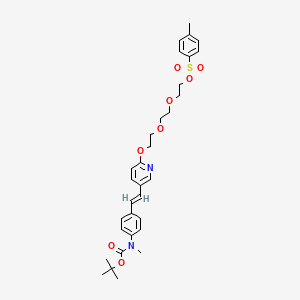![molecular formula C24H23NO3 B605752 (R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid CAS No. 1845753-81-2](/img/structure/B605752.png)
(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a benzyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a CH2 group . It also contains a carbamoyl group, which consists of a carbonyl (C=O) group attached to an amine (NH2) group .
Synthesis Analysis
Carbamates, which your compound appears to contain, can be synthesized through carbamoylation . This process involves a reaction of carbonylimidazolide in water with a nucleophile . Another method involves a three-component coupling of amines, carbon dioxide, and halides .Molecular Structure Analysis
The benzyl group in your compound is a resonance-stabilized group . This means that the compound’s electrons can be distributed in different ways, leading to different structures that contribute to the overall structure of the molecule .Chemical Reactions Analysis
Carbamates can undergo various reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo transcarbamoylation with phenyl carbamate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, resonance stabilization in the benzyl group could affect the compound’s reactivity .Applications De Recherche Scientifique
Enantioselective Synthesis
- This compound has applications in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. Such synthesis involves electrophilic attack and introduction of nitrogen, indicating its utility in creating specific chiral molecules (Arvanitis et al., 1998).
Inhibitor Studies
- As part of a study on novel biphenyl ester derivatives, this compound was analyzed for its role in inhibiting tyrosinase. The findings have implications for treatments related to hypertension and inflammation, and the compound exhibited significant anti-tyrosinase activities (Kwong et al., 2017).
Antimicrobial Activity
- Research on derivatives of 3-aryl-2-bromopropanoic acid esters, including compounds similar to (R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid, showed antimicrobial properties. This suggests potential applications in developing antimicrobial agents (Tsyalkovsky et al., 2005).
Stereospecific Synthesis
- The compound has been used in stereospecific synthesis studies, particularly for creating 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids. This demonstrates its utility in producing specific stereochemical configurations of chemicals (Tait et al., 1996).
Carboxypeptidase A Inhibition
- It serves as an inhibitor for carboxypeptidase A, a trait valuable in understanding enzyme kinetics and potentially in designing drugs targeting specific enzymatic pathways (Galardy & Kortylewicz, 1984).
Asymmetric Synthesis
- Its use in asymmetric synthesis of γ-amino acids, specifically for creating enantiomerically pure derivatives, is another key area of application. This aspect is crucial for the synthesis of chiral compounds used in various pharmaceutical applications (Aguirre et al., 2006).
Host-Guest Complexation
- The compound's role in host-guest complexation, particularly in the context of aromatic carboxylic acids and their conjugate bases, has been studied. This research contributes to understanding molecular interactions and complex formations, which are fundamental in chemistry and biology (Kean et al., 1999).
Optical Resolution
- The compound has been used in the optical resolution of racemic compounds, aiding in the synthesis of optically active amino acids. This is significant in producing pure enantiomers for various biochemical applications (Shiraiwa et al., 2002).
Propriétés
IUPAC Name |
(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCDPVYRPKGGI-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129909859 | |
CAS RN |
1845753-81-2 | |
| Record name | 3-[3-(5-benzyl-2-carbamoyl-phenyl)phenyl]-2-methyl-propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)

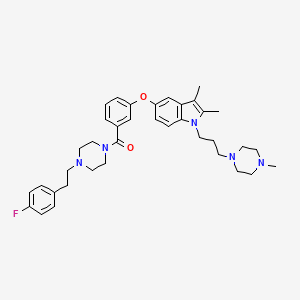
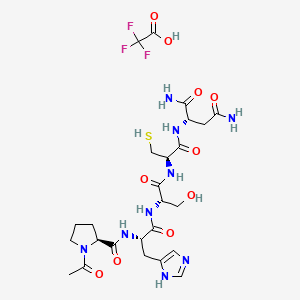
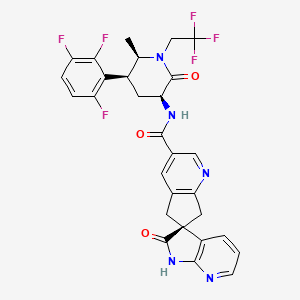



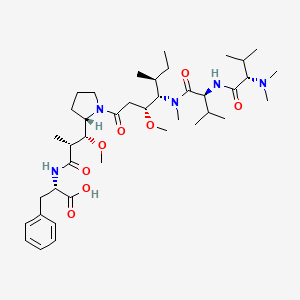
![5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione](/img/structure/B605690.png)
